Methyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[4-(trifluoromethoxy)anilino]propanoate
Overview
Description
Methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a complex organic compound that features multiple functional groups, including trifluoromethyl, furoyl, and trifluoromethoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[4-(trifluoromethoxy)anilino]propanoate typically involves multiple steps, including the formation of key intermediates and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various catalysts such as palladium for coupling reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Methyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[4-(trifluoromethoxy)anilino]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is unique due to the combination of its functional groups, which confer distinct chemical properties such as high stability, reactivity, and potential biological activity. The presence of both trifluoromethyl and trifluoromethoxy groups enhances its versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[4-(trifluoromethoxy)anilino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O5/c1-27-13(26)14(15(17,18)19,24-12(25)11-3-2-8-28-11)23-9-4-6-10(7-5-9)29-16(20,21)22/h2-8,23H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIUEQCPGQJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411129 | |
Record name | Methyl 3,3,3-trifluoro-2-[(furan-2-carbonyl)amino]-N-[4-(trifluoromethoxy)phenyl]alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5771-50-6 | |
Record name | Methyl 3,3,3-trifluoro-2-[(furan-2-carbonyl)amino]-N-[4-(trifluoromethoxy)phenyl]alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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